molecular formula C12H10ClNO B1351326 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 824961-53-7

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1351326
CAS No.: 824961-53-7
M. Wt: 219.66 g/mol
InChI Key: DAQYSXUEFNMIPO-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chlorophenyl group and a formyl group at the 2-position, along with a methyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Methylation: The nitrogen atom of the pyrrole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.

Major Products

    Oxidation: 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

    Organic Electronics: The compound’s electronic properties, such as its ability to transport charge, make it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde: Lacks the methyl group on the nitrogen atom.

    5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Contains a bromine atom instead of a chlorine atom on the phenyl ring.

    5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-methanol: The aldehyde group is reduced to an alcohol.

Uniqueness

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-14-11(8-15)6-7-12(14)9-2-4-10(13)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQYSXUEFNMIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388001
Record name 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824961-53-7
Record name 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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